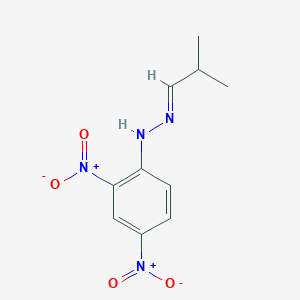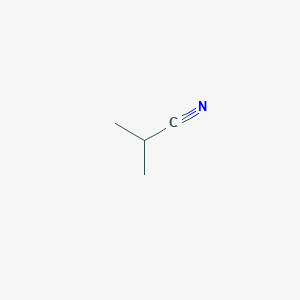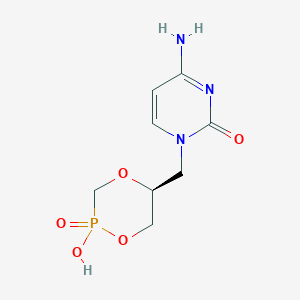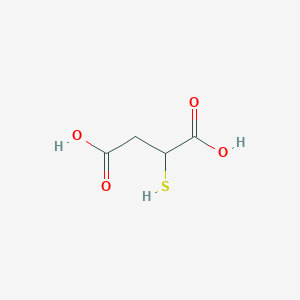
Mercaptosuccinic acid
Overview
Description
Mercaptosuccinic acid (MSA) is a chiral multifunctional intermediate material used as a stabilizing and capping agent in the synthesis of biologically active sulfurs . It is also known as Thiomalic acid .
Synthesis Analysis
MSA is often used as a capping ligand for nanocrystals due to its stability in slightly acidic as well as in alkaline solutions . It has been used as a dopant for the synthesis of carbon nanodots from citric acid and can be used as a capping and reducing agent to synthesize monolayer-capped gold nanoparticles .Molecular Structure Analysis
Mercaptosuccinic acid is a dicarboxylic acid containing a thiol functional group . It contains a thiol group (SH) in place of the hydroxy group (OH) in malic acid .Chemical Reactions Analysis
MSA can form thiomalate self-assembled monolayers when adsorbed on Au (III) surface . It can serve as an inhibitor for glutathione peroxidase, or the toxicity of substances can be increased due to the presence of MSA in the respective cells or tissues .Physical And Chemical Properties Analysis
MSA is stable in slightly acidic as well as in alkaline solutions . It has a melting point of 145-154 °C .Scientific Research Applications
Nanotechnology
MSA plays a key role in nanotechnology, particularly in the creation of quantum dots (nanocrystals) and self-assembled monolayers in combination with gold or silver . It is often used as a capping ligand for nanocrystals due to its stability in slightly acidic as well as in alkaline solutions .
Bio-Imaging
MSA-coated CdTe nanocrystals have been used in bio-imaging applications . These nanocrystals exhibit high quantum yield, making them ideal for use in biological fluorescence labeling .
Nanocarrier
MSA can also serve as a nanocarrier in medical and pharmaceutical applications . This is due to its ability to bond with antibodies or antigens, which can then be used for targeted drug delivery .
Antimicrobial Activity
MSA-silver and MSA-gold nanoparticles have demonstrated antimicrobial activity . This makes MSA a potential candidate for use in the development of new antimicrobial agents .
Inhibitor for Glutathione Peroxidase
MSA can serve as an inhibitor for glutathione peroxidase . This enzyme plays a crucial role in protecting the organism from oxidative damage, and inhibiting it can have significant implications in the study of various diseases .
Detection of Preservatives in Food Items
MSA has been used to cap cadmium telluride quantum dots (QDs) and nanocrystals for applications like detection of benzoic acid and total paraben-based preservatives in food items .
Cosmetics
In the field of cosmetics, MSA is widely utilized as a reducing agent for numerous products . Its stability in various pH conditions makes it a versatile ingredient in cosmetic formulations .
Microbial Utilization
MSA can be utilized by microbes as a carbon and energy source for growth . This property can be leveraged in bioremediation processes, where microbes are used to clean up contaminated environments .
Mechanism of Action
Target of Action
Mercaptosuccinic acid (MS), also known as Thiomalic acid, is a dicarboxylic acid containing a thiol functional group . It is a versatile substance with diverse applications in biology, chemistry, cosmetics, medicine, and nanotechnology .
Mode of Action
MS can serve as an inhibitor for glutathione peroxidase . Glutathione peroxidase is an enzyme that protects the organism from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water. By inhibiting this enzyme, MS can increase the toxicity of substances in cells or tissues .
Biochemical Pathways
It is known that ms can be utilized by microbes as a carbon and energy source for growth This suggests that MS may interact with various catabolic mechanisms within these organisms
Pharmacokinetics
Its chemical, physical, and biological properties, such as stability in slightly acidic and alkaline solutions, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of MS’s action are diverse due to its multifunctional applicability. For instance, in nanotechnology, MS is often used as a capping ligand for nanocrystals . In medicine, MS-silver and MS-gold nanoparticles have shown antimicrobial activity . In cosmetics, MS is widely utilized as a reducing agent .
Action Environment
The action, efficacy, and stability of MS can be influenced by various environmental factors. For example, MS is stable in slightly acidic as well as in alkaline solutions . This suggests that the pH of the environment could influence the action of MS. Additionally, the presence of other substances, such as silver or gold, can enhance the functionality of MS, as seen in its use in nanotechnology and antimicrobial applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-sulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRXVEJTAYWCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861615 | |
| Record name | (+/-)-Mercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a sulfudic odor; [Merck Index] Light brown solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Thiomalic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10835 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Mercaptosuccinic acid | |
CAS RN |
70-49-5 | |
| Record name | (±)-Mercaptosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiomalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercaptosuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-Mercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercaptosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94239W5L4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

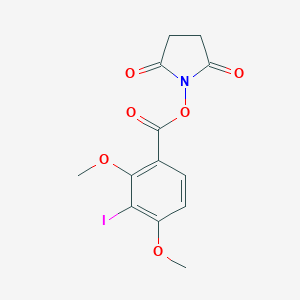



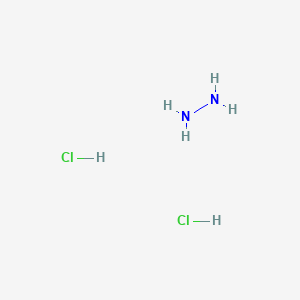



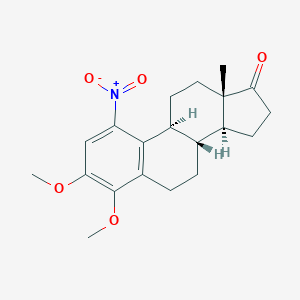
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
